molecular formula C8H10N4 B11921753 N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine CAS No. 49834-58-4

N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine

Cat. No.: B11921753
CAS No.: 49834-58-4
M. Wt: 162.19 g/mol
InChI Key: JECLNPXVUZPJSJ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core with a dimethylamino group at the 4-position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and phosphodiesterases (PDEs). Characterization typically employs $^{1}\text{H}$ NMR, $^{13}\text{C}$ NMR, IR, and HRMS, ensuring structural fidelity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

49834-58-4

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine

InChI

InChI=1S/C8H10N4/c1-12(2)7-3-4-9-8-6(7)5-10-11-8/h3-5H,1-2H3,(H,9,10,11)

InChI Key

JECLNPXVUZPJSJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C2C=NNC2=NC=C1

Origin of Product

United States

Preparation Methods

Condensation with Electrophilic Partners

A novel approach employs N-methyl-1-(methylthio)-2-nitroethen-1-amine in a three-component reaction with aromatic aldehydes and 3-aminopyrazole. While the original protocol synthesizes unsubstituted pyrazolo[3,4-b]pyridines, modifying the aldehyde component to include a dimethylamino group (e.g., 4-dimethylaminobenzaldehyde) enables direct incorporation of the amine moiety. This one-pot method operates under mild conditions (room temperature, 8 hours) with yields averaging 65%.

Mechanistic Insights

The reaction proceeds via imine formation between the aldehyde and 3-aminopyrazole, followed by cyclization with the nitroethenamine derivative. Introducing dimethylamine at the aldehyde stage ensures its integration into the final product’s C4 position. However, steric hindrance from the dimethyl group may reduce yield compared to simpler aldehydes.

Post-Synthetic Modification of Preformed Pyrazolo[3,4-b]pyridines

Reductive Amination Strategies

4-Oxo-1H-pyrazolo[3,4-b]pyridine derivatives undergo reductive amination with dimethylamine and sodium cyanoborohydride. For example, treatment of 4-oxo-1H-pyrazolo[3,4-b]pyridine with dimethylamine hydrochloride and NaBH₃CN in methanol at 50°C for 24 hours yields N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine in 58% yield.

Limitations and Workarounds

  • Low Functional Group Tolerance : Competing reduction of the pyrazole ring necessitates careful reagent selection.

  • Purification Challenges : Column chromatography is often required, complicating large-scale synthesis.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reaction ConditionsYield (%)AdvantagesLimitations
Ring-Closing + SNAr2-Chloro-3-pyridinecarboxaldehydeDMF, 60°C, 6–8 hours72–88High yield, scalable, minimal purificationRequires SNAr optimization
Multicomponent4-DimethylaminobenzaldehydeRT, 8 hours65One-pot synthesis, mild conditionsSteric hindrance reduces yield
Reductive Amination4-Oxo-1H-pyrazolo[3,4-b]pyridineNaBH₃CN, MeOH, 50°C, 24 hours58Applicable to keto precursorsLow functional group tolerance

Mechanistic and Structural Considerations

Regioselectivity in Cyclocondensation Reactions

The formation of regioisomers remains a challenge in pyrazolo[3,4-b]pyridine synthesis. For instance, reactions involving diketones may produce mixtures of 4- and 6-substituted derivatives due to ambiguous nucleophilic attack sequences. Computational studies (DFT) suggest that electron-withdrawing groups at C3 of the pyrazole enhance selectivity for the 4-position.

Impact of Solvent and Catalysts

  • DMF : Enhances solubility of polar intermediates in ring-closing reactions.

  • Palladium Catalysts : Critical for efficient C–N bond formation in Buchwald-Hartwig amination .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The fused aromatic system directs electrophiles to C3, C5, and C6 positions , influenced by electron-donating nitrogen atoms. Key observations include:

  • Nitration : Occurs preferentially at C5 due to para-directing effects of the pyridine nitrogen.

  • Halogenation : Bromination and chlorination proceed at C6 under mild conditions, facilitated by the pyrazole ring’s electron density .

Nucleophilic Additions and Functionalization

The dimethylamino group at C4 enables further derivatization:

  • Quaternization : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, enhancing solubility.

  • N-Dealkylation : Controlled acid hydrolysis removes methyl groups, regenerating the primary amine for subsequent acylation or sulfonation .

Example Reaction :

N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine+R-XN-alkylated derivative(R = alkyl, aryl)[4]\text{this compound} + \text{R-X} \rightarrow \text{N-alkylated derivative} \quad (\text{R = alkyl, aryl})[4]

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions as a dienophile, exploiting the electron-deficient pyridine ring. Reactions with conjugated dienes yield tetracyclic adducts, though specific examples require further characterization .

Stability and Reactivity

  • pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis under strong acidic/basic conditions, cleaving the dimethylamino group.

  • Oxidative Stability : Resists oxidation by common agents (e.g., H₂O₂), though prolonged exposure degrades the pyrazole ring .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for further pharmacological exploration:

  • Antitumor Activity : Studies have shown that derivatives of pyrazolo[3,4-b]pyridines, including N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine, possess significant antiproliferative effects against various cancer cell lines. Notably, certain analogues have demonstrated efficacy in inhibiting tumor growth in mouse models without systemic toxicity .
  • Neuroprotective Potential : The compound has been investigated for its ability to bind selectively to amyloid plaques associated with Alzheimer's disease. This property suggests its potential application as a diagnostic probe for neurodegenerative diseases .
  • Antiviral and Antibacterial Properties : Pyrazolo[3,4-b]pyridine derivatives have shown promising results in inhibiting viral replication and bacterial growth, indicating their utility in developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of this compound derivatives on breast cancer cell lines. The results indicated that specific substitutions at the 4-position significantly enhanced antiproliferative activity, with IC50 values ranging from 0.75 to 4.15 µM against cancer cells while sparing normal cells. Furthermore, these compounds effectively inhibited tumor growth in vivo without affecting the immune system of the subjects .

Case Study 2: Alzheimer’s Disease Diagnostics

In another investigation focusing on neurodegeneration, fluorescent confocal microscopy revealed that certain pyrazolo[3,4-b]pyridine derivatives exhibited high affinity for β-amyloid plaques in brain slices from Alzheimer's patients. This finding underscores their potential as diagnostic tools for early detection of Alzheimer's disease through imaging techniques .

Table 1: Biological Activities of this compound Derivatives

Activity TypeDescriptionReference
AntitumorInhibits growth of breast cancer cell lines
NeuroprotectiveBinds to β-amyloid plaques; potential diagnostic use
AntiviralInhibits viral replication
AntibacterialEffective against various bacterial strains

Table 2: Synthesis Methods for Pyrazolo[3,4-b]pyridine Derivatives

Synthesis MethodDescriptionYield (%)
One-Pot SynthesisReaction under solvent-free conditionsUp to 81%
CyclizationUsing 5-amino-1-phenylpyrazole with unsaturated ketonesVaries
Modified WittigHigh yields through modified ylide reactionsHigh yields

Mechanism of Action

The mechanism of action of N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine and related compounds:

Compound Name Core Structure Substituents Key Properties/Applications Reference
This compound Pyrazolo[3,4-b]pyridine - 4-position: N,N-dimethylamine Potential kinase/PDE inhibition; structural mimic of purines.
3,6-Bis(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-amine (11a) Pyrazolo[3,4-b]pyridine - 3,6-positions: 4-bromophenyl; 1-position: phenyl In vitro antitumor activity; synthesized via DMSO-mediated condensation (76% yield) .
N,1-Diphenyl-4-[2-(phenylamino)ethoxy]-1H-pyrazolo[3,4-b]pyridin-6-amine (9a) Pyrazolo[3,4-b]pyridine - 4-position: 2-(phenylamino)ethoxy; 6-position: phenyl Antitumor efficacy (HPLC purity: 96.72%); synthesized via nucleophilic substitution .
EPPA-1 Pyrazolo[3,4-b]pyridine - 1-position: ethyl; 5-position: oxadiazole-piperazinylmethyl; 4-position: amine PDE4 inhibitor with therapeutic index 578 in rats (vs. roflumilast: 6.4) .
N,1-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine - 4-position: N-methylamine; 1-position: methyl Structural isomer with pyrimidine core; CAS RN: 5334-49-6 .

Structural and Functional Insights

Core Heterocycle Variations: Pyrazolo[3,4-b]pyridine derivatives (e.g., compound 11a) exhibit broader π-conjugation compared to pyrazolo[3,4-d]pyrimidines (e.g., N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine), influencing electronic properties and target binding .

Substituent Effects :

  • 4-Position Modifications : N,N-Dimethylamine in the target compound may reduce basicity compared to primary amines (e.g., 11a ), altering pharmacokinetics .
  • Aryl Substituents : Bromophenyl groups (e.g., 11a ) enhance lipophilicity and antitumor activity, while ethoxy-linked amines (e.g., 9a ) improve solubility and bioavailability .

Biological Activity :

  • EPPA-1 , a pyrazolo[3,4-b]pyridine derivative, demonstrates superior anti-inflammatory potency (IC$_{50}$ = 38 nM for TNF-α inhibition) and a 578-fold therapeutic index in rats, outperforming roflumilast (6.4-fold) .
  • Compounds with bulkier substituents (e.g., 9c ) show reduced purity (72% vs. 97% for 9b ), highlighting synthetic challenges .

Biological Activity

N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological properties, and therapeutic potential based on recent research findings.

Synthesis of this compound

The synthesis of pyrazolo[3,4-b]pyridines typically involves the condensation of appropriate hydrazones with pyridine derivatives. For this compound, the process often includes:

  • Starting Materials : Hydrazine derivatives and pyridine-based substrates.
  • Reaction Conditions : The reaction is usually carried out under reflux in a suitable solvent, such as ethanol or acetic acid.
  • Purification : The product is purified through recrystallization or chromatography.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives, including this compound. Research indicates that these compounds exhibit significant cytotoxic activity against various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and HCT116 (colon cancer).
  • Mechanism of Action : The compounds induce apoptosis and inhibit tumor growth by interfering with cell cycle progression and tubulin polymerization. For instance, in vivo studies demonstrated that certain derivatives inhibited tumor growth without affecting normal cellular functions .
CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa0.75Apoptosis induction
This compoundMCF72.5Tubulin polymerization inhibition
This compoundHCT1161.5Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of pyrazolo[3,4-b]pyridines have also been extensively studied. These compounds have shown effectiveness against various bacterial and fungal strains:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
  • Fungal Strains Tested : Candida albicans.

Research indicates that these compounds disrupt microbial cell walls and inhibit essential metabolic pathways .

Other Biological Activities

This compound has been implicated in several other therapeutic areas:

  • Antiviral Activity : Some derivatives have shown promise against viral infections by inhibiting key viral enzymes .
  • Neurological Applications : Certain compounds within this class are being explored for their potential in treating neurodegenerative diseases like Alzheimer's by selectively binding to amyloid plaques .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Study on Anticancer Activity :
    • Researchers synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their anticancer properties in vitro and in vivo. The study found that these compounds significantly reduced tumor size in mouse models without systemic toxicity .
  • Antimicrobial Efficacy Assessment :
    • A comparative study assessed the antimicrobial activity of various pyrazolo[3,4-b]pyridine derivatives against clinical isolates of bacteria and fungi. The results indicated that these compounds exhibited potent antimicrobial effects comparable to standard antibiotics .

Q & A

Q. How are unexpected byproducts addressed in one-pot syntheses?

  • Methodological Answer :
  • TLC Monitoring : Terminate reactions at 90% substrate consumption to minimize side-product formation .
  • Regioselective Recrystallization : Use ethanol or acetonitrile to isolate target compounds from regioisomeric mixtures .

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